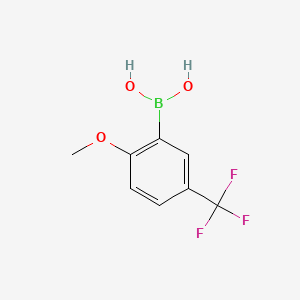
2-甲氧基-5-(三氟甲基)苯硼酸
描述
2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been investigated for their chemical properties and potential applications. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst in dehydrative amidation reactions , and 5-trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized, displaying interesting structural features and antimicrobial activity .
Synthesis Analysis
The synthesis of related trifluoromethyl phenylboronic acids typically involves halogen-metal exchange reactions followed by treatment with triisopropyl borate or similar reagents. For example, 5-pyrimidylboronic acid and its methoxy derivative were synthesized using lithium-halogen exchange reactions . Similarly, 2-chloro-5-(trifluoromethyl)phenylboronic acid was synthesized through a method that was optimized for high production and purity, as confirmed by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of boronic acids with trifluoromethyl substituents is influenced by the electron-withdrawing nature of the trifluoromethyl group. This can affect the acidity of the boronic acid and its ability to form dimers and other supramolecular structures. For instance, the introduction of an electron-withdrawing substituent like trifluoromethyl has been shown to increase the acidity of phenylboronic acids . The crystal structures of some related compounds have been determined by single-crystal X-ray diffraction, revealing hydrogen-bonded dimers as the basic structural motifs .
Chemical Reactions Analysis
Trifluoromethyl-substituted phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling reactions, which are commonly used to create carbon-carbon bonds. For example, 5-pyrimidylboronic acid and its methoxy derivative underwent Suzuki cross-coupling reactions with heteroaryl halides to yield heteroarylpyrimidines . The presence of the trifluoromethyl group can also influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-(trifluoromethyl)phenylboronic acid can be inferred from related compounds. The presence of the methoxy and trifluoromethyl groups can significantly affect the acidity, solubility, and stability of the compound. For example, the acidity of (trifluoromethoxy)phenylboronic acids was found to be dependent on the position of the substituent, with the ortho isomer being the least acidic . Additionally, the methoxy group can participate in intramolecular hydrogen bonding, which can influence the compound's crystal structure and reactivity .
科学研究应用
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol . It’s also known as 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid .
- This compound is typically stored in a freezer under an inert atmosphere at room temperature .
- It’s used as a reactant for functionalization via lithiation and reaction with electrophiles .
- It’s also used in selective rhodium-catalyzed conjugate addition reactions .
- This compound has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
-
Functionalization via Lithiation and Reaction with Electrophiles
-
Selective Rhodium-Catalyzed Conjugate Addition Reactions
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
-
Organic Synthesis
-
Medicinal Chemistry
-
Material Science
-
Analytical Chemistry
安全和危害
属性
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDQUMRSSQYJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382207 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
240139-82-6 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

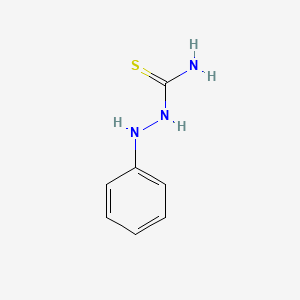





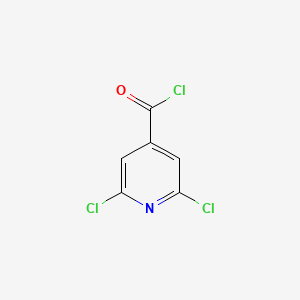
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
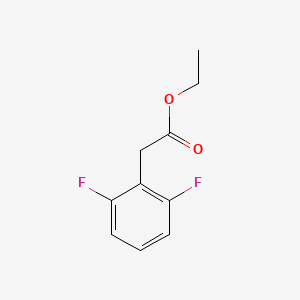
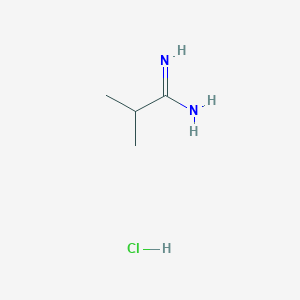
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)